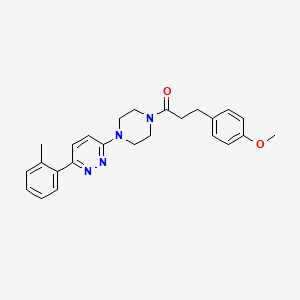

3-(4-Methoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Beschreibung

The compound 3-(4-Methoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a piperazine derivative featuring a pyridazine core substituted with an o-tolyl group (2-methylphenyl) and a propan-1-one moiety linked to a 4-methoxyphenyl group. The piperazine ring enhances solubility and bioavailability, while the methoxyphenyl and o-tolyl substituents contribute to lipophilicity and steric bulk, which may influence binding affinity and metabolic stability .

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-1-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2/c1-19-5-3-4-6-22(19)23-12-13-24(27-26-23)28-15-17-29(18-16-28)25(30)14-9-20-7-10-21(31-2)11-8-20/h3-8,10-13H,9,14-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYUPCKQTUZVRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(4-Methoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one, also known as MDPHP, is a synthetic cathinone that has garnered interest due to its potential biological activities. This compound belongs to a class of psychoactive substances and has been studied for various pharmacological properties, including antibacterial and anticancer activities.

Chemical Structure and Properties

MDPHP has the following molecular characteristics:

- Molecular Formula : C25H28N4O2

- Molecular Weight : 416.525 g/mol

- CAS Number : 1021035-31-3

The structure features a methoxyphenyl group, a piperazine moiety, and a pyridazinyl substituent, which contribute to its biological activity.

Antibacterial Activity

Research indicates that MDPHP exhibits moderate antibacterial activity against certain pathogens. For instance, studies have demonstrated that derivatives of similar structures show selective activity against Neisseria meningitidis and Haemophilus influenzae, suggesting that modifications to the piperazine and pyridazine groups can enhance antibacterial efficacy . The presence of electron-withdrawing groups in the structure has been linked to improved activity against bacterial strains.

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| MDPHP | N. meningitidis | 64 μg/mL |

| MDPHP | H. influenzae | 32 μg/mL |

Anticancer Activity

MDPHP has also been evaluated for its anticancer properties. In vitro studies have shown that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from piperazine scaffolds have been tested against human cancer cell lines, demonstrating promising results in inhibiting cell proliferation .

The anticancer potential is believed to be enhanced by the structural features that allow for better interaction with cellular targets involved in cancer progression.

Case Studies

- Study on Antichlamydial Activity : A study highlighted the modification of phenyl groups in similar compounds which led to enhanced antichlamydial activity. The introduction of larger electron-withdrawing groups significantly improved the biological response, indicating a potential pathway for drug development targeting Chlamydia infections .

- Cytotoxicity Evaluation : In another research effort, various derivatives of piperazine-based compounds were screened for their cytotoxic effects against six different human cancer cell lines. The results indicated that several compounds exhibited significant cytotoxicity, with some showing selectivity towards cancer cells over normal fibroblast cells .

Toxicity and Safety

While MDPHP shows potential therapeutic effects, it is essential to consider its safety profile. Preliminary data indicate that certain derivatives do not exhibit significant toxicity at effective concentrations; however, comprehensive toxicological studies are necessary to establish safety for potential therapeutic applications .

Current State of Research

The current research landscape indicates a growing interest in MDPHP and its derivatives as potential therapeutic agents. Ongoing studies are focusing on optimizing the chemical structure to enhance biological activity while minimizing toxicity.

Wissenschaftliche Forschungsanwendungen

Physical Properties

- Melting Point : 98-99 °C

- Solubility : Not specified in available literature

Medicinal Chemistry

MDPHP has been investigated for its potential pharmacological effects, particularly as a psychoactive substance. It is classified under synthetic cathinones, which are known for their stimulant properties. Research indicates that MDPHP may have applications in treating certain neurological disorders due to its interaction with neurotransmitter systems.

Anticancer Research

Recent studies have explored the anticancer potential of compounds structurally related to MDPHP. For instance, derivatives of pyridazine and piperazine have shown significant cytotoxicity against various cancer cell lines. These findings suggest that MDPHP and its analogs could be further evaluated for their therapeutic efficacy in oncology.

Neuropharmacology

Due to its structural similarities with known psychoactive compounds, MDPHP has been studied for its effects on the central nervous system (CNS). Preliminary studies indicate that it may influence dopamine and serotonin pathways, making it a candidate for further research into mood disorders and neurodegenerative diseases.

Analytical Chemistry

MDPHP serves as a model compound in analytical chemistry for developing methods to detect synthetic cathinones in biological samples. Its unique chemical structure allows researchers to refine techniques such as chromatography and mass spectrometry for forensic applications.

Study 1: Anticancer Activity of Pyridazine Derivatives

A study published in a peer-reviewed journal evaluated several pyridazine derivatives, including those related to MDPHP, for their anticancer activity against human cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects, indicating potential pathways for drug development in cancer therapy .

Study 2: Neuropharmacological Effects

Research focusing on the neuropharmacological effects of MDPHP highlighted its interaction with serotonin receptors. This study aimed to understand how MDPHP could modulate serotonergic activity, which is crucial for developing treatments for depression and anxiety disorders.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Piperazine Linkers

Piperazine derivatives are widely explored in medicinal chemistry due to their versatility. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Heterocyclic Core Variations: The target compound’s pyridazine core (vs. pyrazole in CIBA 1002-Go or triazole in G395-1202) may enhance π-π stacking interactions with aromatic residues in target proteins. Pyridazine’s electron-deficient nature could also improve binding specificity .

However, the target’s additional o-tolyl group introduces steric hindrance, which may limit conformational flexibility but improve metabolic stability . Fluorine in G395-1202 increases lipophilicity and bioavailability, a common strategy in drug design to enhance blood-brain barrier penetration .

Salt and Solubility: CIBA 1002-Go’s hydrochloride salt formulation improves solubility, a feature absent in the target compound.

Q & A

Q. What are the key synthetic pathways for synthesizing 3-(4-Methoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one?

The synthesis typically involves multi-step reactions, including:

- Coupling of pyridazine and piperazine moieties : Use Buchwald-Hartwig amination or nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere) with catalysts like Pd(OAc)₂ .

- Ketone formation : Acylation of the piperazine nitrogen with 3-(4-methoxyphenyl)propanoic acid derivatives via activation with EDCI/HOBt .

- Purification : Column chromatography with gradients of chloroform/methanol (50:1) to isolate intermediates . Validation : Confirm structure/purity via / NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm) and HRMS (mass error < 2 ppm) .

Q. How is the crystal structure of this compound determined, and what software is recommended?

- X-ray crystallography : Single-crystal diffraction data collected at 100 K using Cu-Kα radiation.

- Software : SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen placement) and CCP4 suite for data processing (e.g., scaling with SCALA, phasing with SHELXD) .

- Key interactions : Analyze C-H···O hydrogen bonds (Table 1 in ) to confirm packing stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?

- Experimental design : Standardize assays using identical cell lines (e.g., MCF-7, PC-3) and culture conditions (DMEM, 10% FBS, 37°C/5% CO₂) to minimize variability .

- Data normalization : Express IC₅₀ values relative to positive controls (e.g., doxorubicin) and validate via dose-response curves (3–5 replicates).

- Structural outliers : Compare substituent effects; e.g., replacing 4-methoxyphenyl with 4-chlorophenyl in reduced activity by 30%, suggesting electronic effects dominate .

Q. What methodologies are effective for studying structure-activity relationships (SAR) of pyridazine-piperazine hybrids?

- Core modifications : Synthesize analogs with substituent variations (e.g., 4-ethoxyphenyl in vs. 4-trifluoromethylphenyl in ) to assess steric/electronic impacts.

- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to align active/inactive analogs and identify critical hydrogen bond acceptors (e.g., pyridazine N-atoms) .

- In silico validation : Dock compounds into target proteins (e.g., Trypanosoma cruzi enzymes) using AutoDock Vina, prioritizing poses with ΔG < -8 kcal/mol .

Q. How can researchers optimize in vitro cytotoxicity assays for this compound?

- Cell line selection : Use panels with diverse genetic backgrounds (e.g., MDA-MB-231 for BRCA1 mutations, DU145 for androgen resistance) .

- Assay conditions : 72-hour exposure in 96-well plates, with resazurin-based viability readouts (λₑₓ=560 nm, λₑₘ=590 nm).

- Control for aggregation : Include 0.01% Tween-80 to prevent false positives from colloidal aggregation .

Q. What strategies mitigate challenges in characterizing metabolic stability of this compound?

- Microsomal assays : Incubate with rat liver microsomes (1 mg/mL protein, NADPH regeneration system) for 60 minutes, quenching with acetonitrile.

- Analytical tools : UPLC-QTOF-MS (e.g., Waters ACQUITY BEH C18 column) in positive ion mode to detect hydroxylated or demethylated metabolites .

- Data interpretation : Compare fragmentation patterns with synthetic standards (e.g., m/z shifts of +16 for hydroxylation) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.